Asvatocin

Description

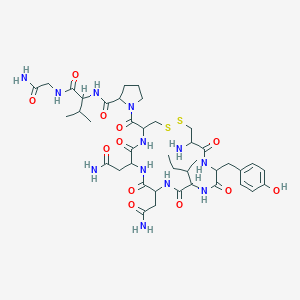

Asvatocin is a neurohypophysial hormone identified in the spotted dogfish (Scyliorhinus canicula), belonging to the oxytocin-like peptide family. Structurally, it is characterized by the sequence [Asn⁴, Val⁸]-oxytocin, differing from mammalian oxytocin (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂) at positions 4 (Gln→Asn) and 8 (Leu→Val) . Pharmacologically, this compound exhibits potent oxytocic activity (80 mU/nmol in rat uterine assays) but negligible vasopressor activity in vivo . Its discovery in cartilaginous fishes highlights evolutionary divergence in neurohypophysial hormone systems, likely driven by gene duplication and environmental adaptations such as urea osmoregulation .

Properties

CAS No. |

144334-52-1 |

|---|---|

Molecular Formula |

C41H62N12O12S2 |

Molecular Weight |

979.1 g/mol |

IUPAC Name |

1-[19-amino-7,10-bis(2-amino-2-oxoethyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C41H62N12O12S2/c1-5-20(4)33-40(64)49-26(15-30(44)56)35(59)48-25(14-29(43)55)36(60)50-27(41(65)53-12-6-7-28(53)38(62)51-32(19(2)3)39(63)46-16-31(45)57)18-67-66-17-23(42)34(58)47-24(37(61)52-33)13-21-8-10-22(54)11-9-21/h8-11,19-20,23-28,32-33,54H,5-7,12-18,42H2,1-4H3,(H2,43,55)(H2,44,56)(H2,45,57)(H,46,63)(H,47,58)(H,48,59)(H,49,64)(H,50,60)(H,51,62)(H,52,61) |

InChI Key |

GUXCJKRYHLCHKV-UHFFFAOYSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |

sequence |

CYXNNCPVG |

Synonyms |

4-Asn-8-Val-oxytocin asvatocin oxytocin, Asn(4)-Val(8)- oxytocin, asparaginyl(4)-valyl(8)- |

Origin of Product |

United States |

Comparison with Similar Compounds

Asvatocin vs. Phthis compound

Phthis compound, co-isolated with this compound in S. canicula, shares the [Asn⁴, Val⁸] substitutions but includes an additional Phe³ substitution (Ile→Phe). This structural divergence results in significantly reduced oxytocic activity (5 mU/nmol) compared to this compound .

Table 1: Structural and Functional Comparison of this compound and Phthis compound

| Compound | Structural Formula | Oxytocic Activity (mU/nmol) | Vasopressor Activity | Species |

|---|---|---|---|---|

| This compound | Cys-Tyr-Ile-Asn -Cys-Pro-Val -Gly-NH₂ | 80 | Negligible | S. canicula |

| Phthis compound | Cys-Tyr-Phe -Asn -Cys-Pro-Val -Gly-NH₂ | 5 | Negligible | S. canicula |

| Oxytocin | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂ | 450–500 | Low | Mammals |

Comparison with Vertebrate Oxytocin Variants

In mammals, oxytocin is conserved with Gln⁴ and Leu⁸, whereas non-mammalian vertebrates exhibit variations. For example:

- Mesotocin ([Ile⁸]-oxytocin): Found in amphibians and reptiles, retains oxytocic activity but with reduced potency compared to mammalian oxytocin.

- Isotocin ([Ser⁴, Ile⁸]-oxytocin): Identified in bony fishes, shows intermediate activity (e.g., 200 mU/nmol in teleosts) .

This compound’s [Asn⁴, Val⁸] configuration represents a unique adaptation in cartilaginous fishes, balancing functional efficiency with evolutionary stability .

Pharmacological Activity Comparison

Oxytocic Activity

- This compound : 80 mU/nmol (rat uterus), comparable to isotocin but lower than mammalian oxytocin.

- Phthis compound : 5 mU/nmol, indicating that the Phe³ substitution critically impairs receptor binding .

- Vasopressin-like peptides (e.g., vasotocin in fish): Exhibit higher vasopressor activity but minimal oxytocic effects, underscoring functional specialization .

Evolutionary Implications

The dual presence of this compound and Phthis compound in S. canicula suggests gene duplication events rather than random mutations, enabling functional diversification. This contrasts with mammals, which retain a single oxytocin-like peptide . The conserved C-terminal amidation across neurohypophysial hormones indicates co-evolution of precursor processing enzymes and receptor systems .

Evolutionary Context and Functional Adaptations

Cartilaginous fishes exhibit exceptional neurohypophysial hormone diversity, with six oxytocin-like peptides identified across species. This contrasts sharply with mammals, which show minimal variation. The evolutionary plasticity in cartilaginous fishes may correlate with their unique osmoregulatory demands, such as urea retention in marine environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.